4-Quinazolinamine, 2,7-dichloro-N-(4-methoxyphenyl)-N-methyl-
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Overview
Description
2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as a kinase inhibitor, which could be useful in the treatment of various cancers.
Preparation Methods
The synthesis of 2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps. One common method starts with the preparation of 2,7-dichloroquinazoline, which is then reacted with 4-methoxyaniline under specific conditions to introduce the 4-methoxyphenyl group. The final step involves methylation of the amine group to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Chemical Reactions Analysis
2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to produce reduced quinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise as a kinase inhibitor, which is crucial in regulating various cellular processes.
Medicine: Due to its kinase inhibitory activity, it is being explored as a potential therapeutic agent for the treatment of cancers, particularly those involving aberrant kinase activity.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves the inhibition of specific kinases. Kinases are enzymes that play a critical role in cell signaling pathways by phosphorylating target proteins. By inhibiting these kinases, the compound can disrupt abnormal signaling pathways that are often associated with cancer cell proliferation and survival. The molecular targets and pathways involved include the G protein-coupled receptor kinase 6 (GRK6), which is essential for the survival of multiple myeloma cells .
Comparison with Similar Compounds
2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: Another quinazoline-based kinase inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to gefitinib, it targets the epidermal growth factor receptor (EGFR) and is used in cancer therapy.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2, used in the treatment of breast cancer.
What sets 2,7-Dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine apart is its specific inhibition of GRK6, making it a unique candidate for the treatment of multiple myeloma .
Properties
CAS No. |
827030-91-1 |
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Molecular Formula |
C16H13Cl2N3O |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
2,7-dichloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C16H13Cl2N3O/c1-21(11-4-6-12(22-2)7-5-11)15-13-8-3-10(17)9-14(13)19-16(18)20-15/h3-9H,1-2H3 |
InChI Key |
ZWSFLJALKMNMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=C2C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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